molecular formula C17H19BrN2O4S B11257586 5-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

5-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Cat. No.: B11257586
M. Wt: 427.3 g/mol
InChI Key: FTAFMJWLADCLKA-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a propylsulfonyl group, and a furan-2-carboxamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multiple steps, including bromination, sulfonylation, and amide formation. The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product.

    Sulfonylation: The propylsulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Amide Formation: The final step involves the formation of the furan-2-carboxamide moiety through the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce azide or cyano derivatives.

Scientific Research Applications

5-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated and sulfonylated compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in modulating the compound’s activity and binding affinity to target proteins or enzymes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine atom and carboxamide moiety but differ in their overall structure and functional groups.

    5-bromo-N-alkylthiophene-2-sulfonamides: These compounds contain a bromine atom and sulfonyl group but have a thiophene ring instead of a furan ring.

Uniqueness

5-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19BrN2O4S

Molecular Weight

427.3 g/mol

IUPAC Name

5-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide

InChI

InChI=1S/C17H19BrN2O4S/c1-2-10-25(22,23)20-9-3-4-12-5-6-13(11-14(12)20)19-17(21)15-7-8-16(18)24-15/h5-8,11H,2-4,9-10H2,1H3,(H,19,21)

InChI Key

FTAFMJWLADCLKA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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